An In-depth Technical Guide to 7-Bromobicyclo[2.2.1]heptane
An In-depth Technical Guide to 7-Bromobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromobicyclo[2.2.1]heptane, also commonly known as 7-bromonorbornane, is a halogenated bicyclic organic compound. Its rigid, strained ring structure imparts unique chemical properties, making it a subject of interest in mechanistic studies and a potential building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its characteristic reactivity.
Chemical Identity and Structure
The formal IUPAC name for this compound is 7-bromobicyclo[2.2.1]heptane .[1] The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a bridged bicyclic structure. The bromine atom is located at the bridgehead position (C7), which significantly influences the molecule's reactivity.
Structure:
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2D Structure:
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3D Conformation:
Physicochemical and Spectroscopic Data
The key physicochemical properties of 7-Bromobicyclo[2.2.1]heptane are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Reference |
| IUPAC Name | 7-bromobicyclo[2.2.1]heptane | [1] |
| Synonyms | 7-Bromonorbornane | [1] |
| CAS Number | 13237-88-2 | [2][3] |
| Molecular Formula | C₇H₁₁Br | [2][3] |
| Molecular Weight | 175.07 g/mol | [1][2][3] |
| Boiling Point | 75 °C at 20 mmHg | |
| Density | 1.38 g/mL at 20 °C |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H-NMR | Complex multiplets expected in the aliphatic region (δ 1.0-2.5 ppm). The bridgehead proton (CH-Br) would likely appear as a distinct signal. |
| ¹³C-NMR | Signals for the bridgehead carbon attached to bromine would be downfield. Other signals would be in the typical alkane region. |
| IR Spectroscopy | C-H stretching (alkane) ~2850-3000 cm⁻¹, C-Br stretching ~500-600 cm⁻¹. |
Experimental Protocol: Synthesis via Hunsdiecker Reaction
A plausible and effective method for the synthesis of 7-Bromobicyclo[2.2.1]heptane is the Hunsdiecker reaction, which involves the decarboxylative bromination of the silver salt of a carboxylic acid.[4][5][6] This approach is particularly suitable for generating halides at positions where other halogenation methods might fail or produce complex mixtures.
Overall Reaction:
Bicyclo[2.2.1]heptane-7-carboxylic acid → Silver bicyclo[2.2.1]heptane-7-carboxylate → 7-Bromobicyclo[2.2.1]heptane
Materials and Reagents
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Bicyclo[2.2.1]heptane-7-carboxylic acid
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Silver nitrate (AgNO₃)
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Sodium hydroxide (NaOH)
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Bromine (Br₂)
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Carbon tetrachloride (CCl₄), anhydrous
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Diethyl ether
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Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Distilled water
Step-by-Step Procedure
Step 1: Preparation of Silver Bicyclo[2.2.1]heptane-7-carboxylate
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In a flask, dissolve a specific molar quantity of bicyclo[2.2.1]heptane-7-carboxylic acid in a minimal amount of distilled water containing one molar equivalent of sodium hydroxide.
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In a separate beaker, dissolve one molar equivalent of silver nitrate in distilled water.
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Slowly add the silver nitrate solution to the carboxylate salt solution with constant stirring.
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A white precipitate of the silver carboxylate will form. Protect the mixture from light to prevent the decomposition of the silver salt.
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Collect the precipitate by vacuum filtration, wash it thoroughly with distilled water, and then with ethanol and diethyl ether.
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Dry the silver salt completely in a vacuum oven at a low temperature, ensuring it is protected from light.
Step 2: Hunsdiecker Reaction
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Suspend the finely powdered, dry silver carboxylate salt in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The apparatus should be protected from moisture.
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From the dropping funnel, add one molar equivalent of bromine, dissolved in anhydrous carbon tetrachloride, dropwise to the stirred suspension. The reaction is often initiated by gentle warming or photochemical means.
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After the addition is complete, reflux the mixture until the evolution of carbon dioxide ceases and the color of bromine disappears.
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Cool the reaction mixture to room temperature and filter off the silver bromide precipitate.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent by rotary evaporation.
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Purify the resulting crude 7-Bromobicyclo[2.2.1]heptane by fractional distillation under reduced pressure.
Reactivity and Mechanistic Considerations
A defining characteristic of 7-Bromobicyclo[2.2.1]heptane is its pronounced lack of reactivity in nucleophilic substitution reactions (both Sₙ1 and Sₙ2). This is a direct consequence of its rigid, bridged structure.
Inertness to Sₙ1 and Sₙ2 Reactions
The bridgehead position of the norbornane system imposes significant geometric constraints that inhibit standard substitution pathways.
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Sₙ1 Pathway: The Sₙ1 reaction requires the formation of a carbocation intermediate. At a bridgehead, the ideal trigonal planar geometry of an sp²-hybridized carbocation cannot be achieved due to severe angle strain (Bredt's Rule).[7] The resulting carbocation would be highly unstable, making this pathway energetically unfavorable.
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Sₙ2 Pathway: The Sₙ2 reaction proceeds via a backside attack by the nucleophile, leading to a pentacoordinate transition state. In 7-Bromobicyclo[2.2.1]heptane, the bicyclic framework completely shields the backside of the C-Br bond, making it sterically impossible for a nucleophile to approach.[7]
The logical flow of why these pathways are inhibited is illustrated in the diagram below.
Caption: Logical workflow of Sₙ1 and Sₙ2 unreactivity.
Conclusion
7-Bromobicyclo[2.2.1]heptane is a molecule of significant academic interest due to its unusual reactivity profile, which is dictated by its strained bicyclic structure. While not a common reagent in complex syntheses, its inertness to standard substitution reactions makes it an excellent model for studying the steric and electronic effects in bridged ring systems. The synthetic protocol outlined provides a reliable method for its preparation, enabling further investigation into its properties and potential applications.
References
- 1. 7-Bromobicyclo[2.2.1]heptane | C7H11Br | CID 565359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hunsdiecker Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. bicyclo[2.2.1]heptane, 2-bromo-, (1R,2R,4S)- | C7H11Br | CID 642607 - PubChem [pubchem.ncbi.nlm.nih.gov]
